2,2-diphenylcyclohexanone
Overview
Description
2,2-diphenylcyclohexanone is an organic compound with the molecular formula C18H18O It is a derivative of cyclohexanone where two phenyl groups are attached to the second carbon of the cyclohexanone ring
Scientific Research Applications
Oxidation Reactions and Industrial Applications
Cyclohexanone and its derivatives are crucial in the chemical industry, particularly in oxidation reactions. The oxidation of cyclohexane is a vital chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone–alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 productions. Various metal salts like cobalt, gold, and silver have been explored as catalysts to improve selectivity and conversion rates in these processes. The oxidation is often carried out using oxygen or air, with recent studies focusing on enhancing the efficiency and selectivity of these reactions (Abutaleb & Ali, 2021).
Catalysis and Synthetic Chemistry
Cyclohexanone derivatives serve as important intermediates in synthetic chemistry. For example, cyclohexanone monooxygenase is a biocatalyst that facilitates Baeyer-Villiger oxidations of various ketones to produce lactones, which are valuable chiral building blocks. This enzyme-based method has been highlighted for its potential in asymmetric synthesis, offering a green and efficient alternative to traditional chemical routes (Stewart, 1998).
Environmental Impact and Flame Retardants
The environmental persistence and impact of brominated flame retardants, including compounds related to cyclohexanone structures, have been extensively reviewed. These studies emphasize the widespread contamination of environments with polybrominated diphenyl ethers (PBDEs) and discuss their toxicological implications for human health and ecosystems. Efforts to understand and mitigate the environmental footprint of such compounds continue to be a significant area of research, reflecting the balance between their industrial utility and environmental risks (Wu et al., 2020).
Energy Storage and Hydrogen Carriers
Organic liquid phase hydrogen carriers are being explored for their potential in energy storage and transport. Among various classes of compounds studied, cycloalkanes, including cyclohexanone derivatives, have been identified as potential candidates. These compounds offer a promising approach for hydrogen storage, with methylcyclohexane often cited as a suitable organic hydrogen carrier due to its physical properties and relatively high hydrogen content. The economic viability and environmental impact of using such compounds for hydrogen storage are areas of ongoing research (Bourane et al., 2016).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The compound’s interaction with biochemical pathways would depend on its specific molecular targets, which are currently unknown .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its potential therapeutic effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-diphenylcyclohexanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of diphenylmethane with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of cyclohexanone, 2,2-diphenyl- often involves the catalytic hydrogenation of diphenylcyclohexene. This process uses a palladium or platinum catalyst and hydrogen gas under high pressure and temperature. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4
Properties
IUPAC Name |
2,2-diphenylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQVFCTDWFOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177133 | |
Record name | Cyclohexanone, 2,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22612-62-0 | |
Record name | Cyclohexanone, 2,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022612620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone,2-diphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 2,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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